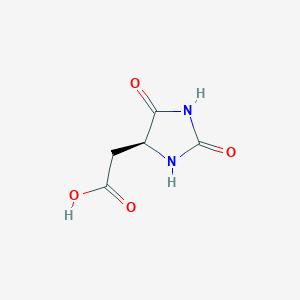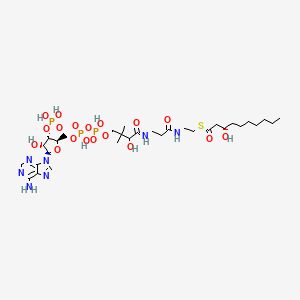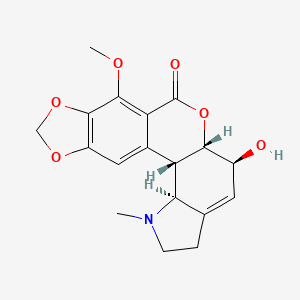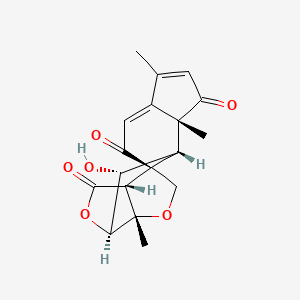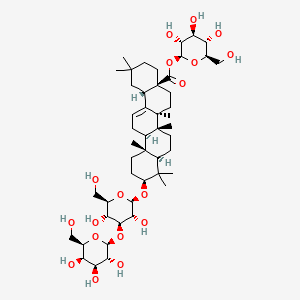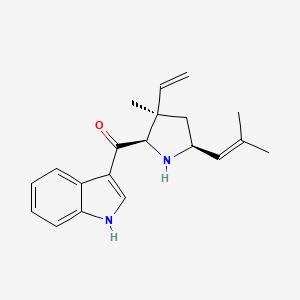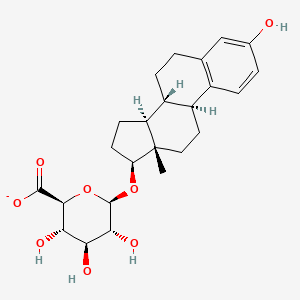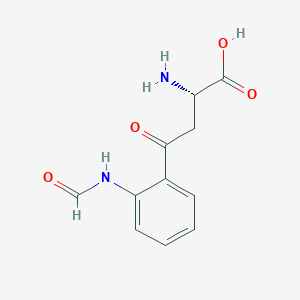
(S)-2-Amino-4-(2-formamidophenyl)-4-oxobutanoic acid
Overview
Description
N’-Formylkynurenine is an intermediate in the catabolism of tryptophan. It is a formylated derivative of kynurenine and is formed by the action of heme dioxygenases . This compound plays a significant role in various biological processes, including oxidative stress responses and metabolic pathways .
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with bacterial strains such asEscherichia coli and Staphylococcus aureus
Mode of Action
It’s known that similar compounds can exhibit antibacterial activity . They may interact with bacterial cells, leading to changes in cellular processes and potentially inhibiting growth or causing cell death. The specific interactions and resulting changes caused by this compound require further investigation.
Biochemical Pathways
Compounds with similar structures have been shown to interact with bacterial cells, potentially affecting various biochemical pathways within these organisms
Pharmacokinetics
Similar compounds have been assessed for their drug likeness and admet characteristics These properties can significantly impact a compound’s bioavailability and overall effectiveness
Result of Action
Similar compounds have been shown to exhibit antibacterial activity, suggesting that they may lead to bacterial cell death or growth inhibition . The specific effects of this compound at the molecular and cellular levels require further investigation.
Biochemical Analysis
Biochemical Properties
N’-formylkynurenine is primarily formed through the action of reactive oxygen species (ROS) on tryptophan residues in proteins. This modification is commonly observed in the CP43 and D1 core polypeptides of photosystem II (PSII) under high light stress conditions . The compound interacts with various enzymes and proteins, including mitochondrial respiratory enzymes, where it is formed by a non-random, ROS-targeted mechanism . These interactions often result in oxidative post-translational modifications, affecting the function and stability of the proteins involved.
Cellular Effects
N’-formylkynurenine has significant effects on various types of cells and cellular processes. In photosynthetic organisms, it accumulates in PSII during high light stress, leading to photoinhibition and damage to the photosynthetic membrane proteins . This compound also influences cell signaling pathways, gene expression, and cellular metabolism by modifying tryptophan residues in key proteins. The accumulation of N’-formylkynurenine can disrupt normal cellular functions and lead to oxidative stress.
Molecular Mechanism
The molecular mechanism of N’-formylkynurenine involves its formation through the oxidative cleavage of tryptophan by ROS. This process results in the modification of tryptophan residues in proteins, leading to changes in their structure and function . N’-formylkynurenine can bind to specific biomolecules, inhibiting or activating enzymes and altering gene expression. These interactions contribute to the compound’s effects on cellular processes and overall cellular health.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N’-formylkynurenine can change over time. The compound’s stability and degradation are influenced by various factors, including the presence of ROS and other reactive species. Long-term exposure to N’-formylkynurenine can lead to sustained oxidative stress and damage to cellular components . In vitro and in vivo studies have shown that the compound’s effects on cellular function can persist over extended periods, highlighting the importance of understanding its temporal dynamics.
Dosage Effects in Animal Models
The effects of N’-formylkynurenine vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant oxidative stress and cellular damage. Threshold effects have been observed, where a certain concentration of N’-formylkynurenine is required to elicit a measurable response . Toxic or adverse effects at high doses include disruption of cellular metabolism and increased susceptibility to oxidative damage.
Metabolic Pathways
N’-formylkynurenine is involved in the kynurenine pathway, a major catabolic route for tryptophan in humans . This pathway includes several enzymes and cofactors that facilitate the conversion of tryptophan to various metabolites. N’-formylkynurenine plays a crucial role in this pathway, influencing metabolic flux and metabolite levels. The compound’s interactions with enzymes in the kynurenine pathway are essential for maintaining metabolic balance and preventing the accumulation of toxic intermediates.
Transport and Distribution
Within cells and tissues, N’-formylkynurenine is transported and distributed through specific transporters and binding proteins. These interactions help regulate the compound’s localization and accumulation, ensuring that it reaches its target sites . The transport and distribution of N’-formylkynurenine are critical for its function and impact on cellular processes.
Subcellular Localization
N’-formylkynurenine is localized in specific subcellular compartments, where it exerts its effects on cellular activity and function. Targeting signals and post-translational modifications direct the compound to particular organelles, such as mitochondria and chloroplasts . The subcellular localization of N’-formylkynurenine is essential for its role in oxidative stress responses and other cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
N’-Formylkynurenine can be synthesized through the oxidation of tryptophan by heme dioxygenases . The reaction involves the incorporation of molecular oxygen into the tryptophan molecule, resulting in the formation of N’-formylkynurenine .
Industrial Production Methods
This method is environmentally friendly and aligns with green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
N’-Formylkynurenine undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to produce other metabolites in the kynurenine pathway.
Hydrolysis: The formyl group can be removed through hydrolysis to yield kynurenine.
Common Reagents and Conditions
Oxidation: Reactive oxygen species are commonly involved in the oxidation of N’-formylkynurenine.
Hydrolysis: Acid/base-mediated hydrolysis or enzymatic hydrolysis using kynurenine formamidase.
Major Products Formed
Scientific Research Applications
N’-Formylkynurenine has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Kynurenine: A direct metabolite of N’-formylkynurenine, involved in the same metabolic pathway.
Kynurenic Acid: Another metabolite in the kynurenine pathway, known for its neuroprotective properties.
Quinolinic Acid: A neurotoxic metabolite in the kynurenine pathway.
Uniqueness
N’-Formylkynurenine is unique due to its role as an intermediate in the kynurenine pathway and its involvement in oxidative stress responses. Its formation through the action of heme dioxygenases and its subsequent metabolism to kynurenine highlight its importance in various biological processes .
Properties
IUPAC Name |
(2S)-2-amino-4-(2-formamidophenyl)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4/c12-8(11(16)17)5-10(15)7-3-1-2-4-9(7)13-6-14/h1-4,6,8H,5,12H2,(H,13,14)(H,16,17)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYHJHXPTQMMKCA-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CC(C(=O)O)N)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)C[C@@H](C(=O)O)N)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3978-11-8 | |
| Record name | Formylkynurenine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003978118 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | FORMYLKYNURENINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PS20W0733S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of N'-Formylkynurenine?
A1: The molecular formula of N'-Formylkynurenine is C11H12N2O4, and its molecular weight is 236.23 g/mol.
Q2: What are the key spectroscopic features of N'-Formylkynurenine?
A2: N'-Formylkynurenine exhibits distinct fluorescence properties. In neutral or acidic solutions, it fluoresces at 440 nm with excitation maxima at 330 nm and a minor peak at 265 nm. Above pH 10, the emission peak shifts to 400 nm, excited at 315 nm with a secondary peak at 240 nm. Notably, the fluorescence intensity increases significantly (at least 20-fold) in alkaline conditions. [] Researchers have utilized these fluorescence properties to study the environment of tryptophan residues in proteins. [, ]
Q3: How does the fluorescence of N'-Formylkynurenine change with solvent polarity?
A3: N'-Formylkynurenine fluorescence exhibits a blue shift with decreasing solvent polarity. This shift in the emission maximum exhibits a linear relationship with the dielectric constant of the solvent, indicating its potential as a reporter for the polarity of its microenvironment. []
Q4: How is N'-Formylkynurenine formed in biological systems?
A4: N'-Formylkynurenine is formed through the oxidative cleavage of the essential amino acid, L-Tryptophan. This reaction is primarily catalyzed by three heme-containing enzymes: Indoleamine 2,3-dioxygenase 1 (IDO1), IDO2, and Tryptophan 2,3-dioxygenase (TDO). []
Q5: Can N'-Formylkynurenine be formed non-enzymatically?
A5: Yes, N'-Formylkynurenine can be formed non-enzymatically through the photo-oxidation of tryptophan residues in proteins exposed to sunlight or UV light. [, ] This process has been implicated in changes observed in lens proteins associated with cataracts. []
Q6: How can N'-Formylkynurenine be detected and quantified?
A6: Several methods can be used for the detection and quantification of N'-Formylkynurenine:
- Spectrophotometry: N'-Formylkynurenine formation in proteins leads to a change in the protein's absorption spectrum. [, ]
- Chromatography (HPLC) and Electrophoresis: These techniques can be used to detect N'-Formylkynurenine after acid hydrolysis of photo-oxidized proteins. [, ]
- Fluorometry: N'-Formylkynurenine exhibits a characteristic fluorescence spectrum that can be used for its detection and identification. [, , ] A specific fluorometric method based on the rate of enol formation in alkaline conditions has been developed for N'-Formylkynurenine analysis in plasma and urine. []
- Mass Spectrometry (LC-MS/MS): This technique enables the identification and quantification of N'-Formylkynurenine and other tryptophan metabolites in complex biological samples. [, ]
Q7: What is the biological significance of N'-Formylkynurenine?
A7: N'-Formylkynurenine is a key intermediate in the kynurenine pathway, which is the major route for tryptophan catabolism. This pathway leads to the production of various bioactive metabolites, including kynurenic acid, quinolinic acid, and nicotinamide adenine dinucleotide (NAD+). [] Dysregulation of the kynurenine pathway has been implicated in several neurological and inflammatory diseases, as well as in cancer. [, ]
Q8: How does N'-Formylkynurenine contribute to the pathogenesis of diseases?
A8: While N'-Formylkynurenine itself is not directly implicated in disease pathogenesis, its downstream metabolites in the kynurenine pathway play significant roles in various pathological processes. For example, an imbalance in the kynurenine pathway, leading to increased levels of neurotoxic metabolites like quinolinic acid and decreased levels of neuroprotective metabolites like kynurenic acid, has been linked to neurodegenerative diseases like Alzheimer's disease and Parkinson's disease. []
Q9: Does N'-Formylkynurenine have any role in the immune system?
A9: Research suggests that N'-Formylkynurenine, through its downstream metabolites, might contribute to immune modulation. For example, kynurenine, a direct metabolite of NFK, can suppress T cell proliferation and induce T cell apoptosis, contributing to immune tolerance. This immunosuppressive effect of the kynurenine pathway has been implicated in tumor immune evasion. []
Q10: Can N'-Formylkynurenine be used as a biomarker for any disease?
A10: While N'-Formylkynurenine itself may not be a specific biomarker, its levels, along with other kynurenine pathway metabolites, are being investigated as potential biomarkers for several conditions, including neurodegenerative diseases, psychiatric disorders, and cancer. [, ]
Q11: What are the common chemical modifications of N'-Formylkynurenine?
A11: Researchers have chemically modified N'-Formylkynurenine in various ways, primarily to study its role in protein structure and function. One common modification is the conversion of N'-Formylkynurenine to kynurenine through acid-catalyzed deformylation. This modification has been used to study the role of tryptophan residues in proteins like lysozyme and ribonuclease T1. [, , ]
Q12: How do chemical modifications of N'-Formylkynurenine affect its properties?
A12: Chemical modifications of N'-Formylkynurenine can significantly alter its properties and biological activity. For example, conversion of N'-Formylkynurenine to kynurenine can affect the conformation and stability of proteins. [, ] These modifications can also alter the fluorescence properties of NFK, impacting its use as a spectroscopic probe. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


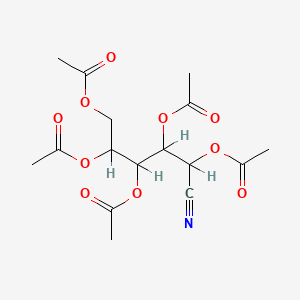
![N-tert-butyl-6-ethyl-1-phenyl-4-pyrazolo[3,4-d]pyrimidinamine](/img/structure/B1204259.png)
![3-(9-Methoxy-5,11-dimethyl-pyrido[4,3-b]carbazol-6-yl)-propylamine](/img/structure/B1204260.png)
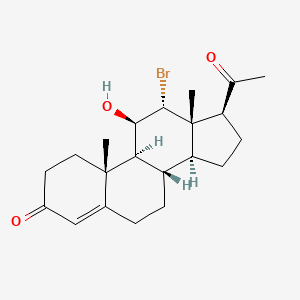
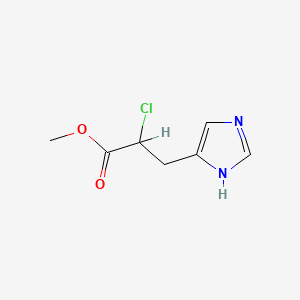
![N-[2-[4-(3-aminopropylamino)butylamino]-1-hydroxy-2-oxoethyl]-7-(diaminomethylideneamino)-3-hydroxyheptanamide](/img/structure/B1204265.png)
